molecular formula C11H22ClNO2 B1525666 4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride CAS No. 1220033-22-6

4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride

Cat. No. B1525666
M. Wt: 235.75 g/mol
InChI Key: NTTVTTBMAFDAGL-UHFFFAOYSA-N
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Description

4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is a chemical compound with the CAS Number: 1220033-22-6 . Its molecular weight is 235.75 . The IUPAC name for this compound is 4-((2-(allyloxy)ethoxy)methyl)piperidine hydrochloride .


Molecular Structure Analysis

The linear formula of 4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is C11H22ClNO2 . The InChI code for this compound is 1S/C11H21NO2.ClH/c1-2-7-13-8-9-14-10-11-3-5-12-6-4-11;/h2,11-12H,1,3-10H2;1H .

Scientific Research Applications

Parkinsonism Research

4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride has been studied in the context of Parkinsonism. A study highlighted that certain chemicals, including analogs of piperidine, could selectively damage cells in the substantia nigra, leading to parkinsonism, which was observed in patients using an illicit drug intravenously (Langston et al., 1983).

Analgesic and Sedative Research

The compound has been associated with studies on analgesics and sedatives. Hydroxyzine, structurally related to piperidine, is used primarily to treat anxiety and as a sedative/hypnotic. It operates without impairing mental acuity, possibly by suppressing activity in certain subcortical areas of the CNS (Johnson, 1982).

Cancer Treatment Research

The metabolite SN-38, derived from Irinotecan which has a piperidine moiety, is implicated in treatment-related diarrhea, a side effect of the cancer treatment. The study explored the relationship between glucuronidation rates of SN-38 and gastrointestinal toxicity (Gupta et al., 1994). Another study on a different anticoagulant, MD 805, with a piperidine structure, showed it to be effective without significant platelet activation, suggesting its utility in anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).

Psychiatric Disorder Research

Studies have also explored compounds with piperidine structures for psychiatric disorders. For instance, CX516, an ampakine modulating the AMPA receptor, was tested as a sole agent in patients with schizophrenia but showed no clear improvement in psychosis or cognition (Marenco et al., 2002). CPT-11, another compound with a piperidine ring, showed promise in phase II trials for various cancers, but its use was limited by severe hematological and gastrointestinal effects (Rowinsky et al., 1994).

Receptor Occupancy Research

The compound DU 125530, with a piperazine-piperidine structure, was studied for its potential in treating anxiety and mood disorders by targeting 5-HT(1A) receptors. The study highlighted its tolerability and dose-dependent receptor occupancy (Rabiner et al., 2002).

Safety And Hazards

The safety information available indicates that 4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is an irritant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

4-(2-prop-2-enoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-2-7-13-8-9-14-10-11-3-5-12-6-4-11;/h2,11-12H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTVTTBMAFDAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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